1-(3-Chloropropyl)-4-ethyl-2-(trifluoromethoxy)benzene
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Overview
Description
1-(3-Chloropropyl)-4-ethyl-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C12H14ClF3O It is characterized by the presence of a trifluoromethoxy group, a chloropropyl group, and an ethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-4-ethyl-2-(trifluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethyl-2-(trifluoromethoxy)benzene and 3-chloropropyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
1-(3-Chloropropyl)-4-ethyl-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include strong bases (e.g., sodium hydroxide) for substitution reactions and oxidizing agents (e.g., potassium permanganate) for oxidation reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
1-(3-Chloropropyl)-4-ethyl-2-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-4-ethyl-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
1-(3-Chloropropyl)-4-ethyl-2-(trifluoromethoxy)benzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-Chloropropyl)-4-methyl-2-(trifluoromethoxy)benzene and 1-(3-Chloropropyl)-4-ethyl-2-(difluoromethoxy)benzene share structural similarities.
Uniqueness: The presence of the trifluoromethoxy group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in certain applications.
Properties
Molecular Formula |
C12H14ClF3O |
---|---|
Molecular Weight |
266.68 g/mol |
IUPAC Name |
1-(3-chloropropyl)-4-ethyl-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14ClF3O/c1-2-9-5-6-10(4-3-7-13)11(8-9)17-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
JRJVRBBIMCZUJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CCCCl)OC(F)(F)F |
Origin of Product |
United States |
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